Product packaging for Colistin (sulfate)(Cat. No.:)

Colistin (sulfate)

Cat. No.: B1164202
M. Wt: 2801.3
InChI Key: RIVWZNNHCTXSOL-JCRURNCPSA-N
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Description

Overview of the Polymyxin (B74138) Class of Antibiotics and Colistin (B93849) (Sulfate)

Polymyxins are a family of cationic polypeptide antibiotics produced by the Gram-positive bacterium Paenibacillus polymyxa. wikipedia.orgnih.gov They are cyclic lipopeptides composed of 10 amino acids, featuring a cyclic heptapeptide (B1575542) and a tripeptide side chain attached to a fatty acid tail. frontiersin.org Five chemically distinct polymyxins were originally identified: Polymyxins A, B, C, D, and E. nih.govnih.gov Of these, Polymyxin B and Polymyxin E, also known as colistin, are the two primarily used in research and, historically, in clinical settings. nih.govnih.gov

Colistin itself is not a single compound but consists mainly of two components, Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2). wikipedia.orgwho.int These components have similar antimicrobial effects, with the primary structural difference lying in a single amino acid at position 6, where colistin contains leucine (B10760876) while polymyxin B contains phenylalanine. frontiersin.org Colistin sulfate (B86663) is a salt form of colistin. wikipedia.orgwho.int

The mechanism of action of polymyxins primarily involves disrupting the bacterial cell membrane. wikipedia.orgnih.govnih.gov The cationic polypeptide portion of polymyxins electrostatically interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. frontiersin.orgnih.govnih.gov This interaction, aided by the hydrophobic tail's interaction with the lipid A moiety of LPS, displaces divalent cations that stabilize the membrane, leading to destabilization and increased permeability of both the outer and inner membranes and ultimately bacterial cell death. wikipedia.orgnih.govnih.govbohrium.com Some research also suggests polymyxins can inhibit type II NADH-quinone oxidoreductase (NDH-2) activity, a key respiratory enzyme in the bacterial inner membrane, further contributing to bacterial demise. frontiersin.org

Historical Context of Polymyxin Discovery and Re-Emergence in Antimicrobial Research

Polymyxins were first discovered in 1947, with colistin being produced shortly after in 1949. frontiersin.orgresearchgate.net They were introduced into clinical practice and used to treat Gram-negative bacterial infections. researchgate.netoup.com However, their use declined significantly in the 1970s due to concerns about toxicity, particularly nephrotoxicity and neurotoxicity, and the availability of newer, less toxic antibiotics. frontiersin.orgresearchgate.netoup.comfrontiersin.orgnih.govmdpi.com

The landscape of antimicrobial therapy shifted dramatically with the increasing emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria in the mid-1990s. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov Pathogens like carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae became resistant to nearly all available antibiotics, creating a critical need for alternative treatment options. nih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov This alarming rise in resistance, coupled with a decline in the development of new antibiotics, led to the re-emergence of polymyxins, including colistin, as "last-resort" antimicrobials for these difficult-to-treat infections. nih.govnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com Research into polymyxins intensified again to better understand their mechanisms, optimize their use, and explore ways to mitigate toxicity and combat emerging resistance. nih.govbohrium.com

Significance of Colistin (Sulfate) in the Global Landscape of Antimicrobial Resistance (AMR) Research

Colistin's re-introduction has placed it at the forefront of AMR research. Its efficacy against many MDR and XDR Gram-negative bacteria that are resistant to other classes of antibiotics makes it a critical subject of study. nih.govnih.govnih.govmdpi.com Research efforts are focused on several key areas:

Understanding Resistance Mechanisms: The emergence of colistin resistance, both chromosomally mediated and plasmid-borne (particularly the mcr genes), is a major concern. nih.govbohrium.commdpi.comnih.govpreprints.orgfrontiersin.org Research aims to elucidate the molecular mechanisms behind this resistance, such as modifications to the LPS layer that reduce colistin binding, mutations in regulatory systems (like PhoPQ and PmrAB), and the function and spread of mcr genes. bohrium.commdpi.comnih.govpreprints.orgfrontiersin.orgasm.orgtandfonline.com Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Surveillance and Epidemiology: Monitoring the global prevalence and dissemination of colistin resistance, especially the mobile mcr genes, is a significant area of research to track the spread of resistance and inform public health strategies. mdpi.commdpi.compreprints.orgfrontiersin.org

Combination Therapies: Given the challenges of resistance and toxicity, research is actively exploring the potential of combining colistin with other antimicrobial agents to enhance efficacy and potentially reduce the required colistin dose. frontiersin.orgasm.orgmdpi.combohrium.com Studies are investigating combinations with various drugs, including other antibiotics and non-antibiotic compounds, to identify synergistic effects against resistant strains. frontiersin.orgasm.orgbohrium.com

Novel Derivatives and Alternatives: The limitations of existing polymyxins have spurred research into developing novel polymyxin derivatives or alternative compounds with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms. frontiersin.org

The increasing prevalence of colistin resistance underscores the urgent need for continued research to preserve the effectiveness of this last-resort antibiotic and to develop new strategies to combat MDR Gram-negative infections. nih.govmdpi.commdpi.compreprints.orgfrontiersin.org

Here is a table summarizing some research findings related to colistin resistance mechanisms:

Mechanism of ResistanceDescriptionAssociated Genes/PathwaysExamples of BacteriaSource Indices
LPS Modification (Cationic Substitution)Addition of positively charged groups (e.g., phosphoethanolamine, L-Ara4N) to lipid A, reducing colistin binding.pmrAB, phoPQ, mgrB, pmrHFIJKLM operon, arnBCADTEF operon, pmrCAB operonEnterobacteriaceae, A. baumannii, P. aeruginosa, Salmonella enterica bohrium.commdpi.comnih.govpreprints.orgasm.orgtandfonline.com
Plasmid-Mediated ResistanceAcquisition of mobile genes encoding enzymes that modify LPS.mcr-1 to mcr-10 variantsEnterobacteriaceae (especially E. coli, K. pneumoniae), Aeromonas spp., Enterobacter kobei nih.govbohrium.commdpi.comnih.govpreprints.orgfrontiersin.org
Efflux Pump OverexpressionIncreased activity of pumps that expel colistin from the bacterial cell.Specific efflux pump genes (details often pathogen-specific)Enterobacteriaceae, P. aeruginosa bohrium.comnih.gov
Inactivation of Lipid A BiosynthesisMutations leading to complete loss of LPS.lpxA, lpxC, lpxDA. baumannii tandfonline.com
Two-Component System (TCS) MutationsMutations in regulatory systems that control LPS modification and other resistance mechanisms.pmrAB, phoPQ, mgrB, crrABK. pneumoniae, A. baumannii, P. aeruginosa, S. enterica nih.govnih.govpreprints.orgasm.orgtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula [C53H100N16O13]2 · 5H2SO4 B1164202 Colistin (sulfate)

Properties

Molecular Formula

[C53H100N16O13]2 · 5H2SO4

Molecular Weight

2801.3

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI Key

RIVWZNNHCTXSOL-JCRURNCPSA-N

SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Synonyms

Polymyxin E

Origin of Product

United States

Chemical Structure, Composition, and Biosynthesis of Colistin Sulfate

Elucidation of the Macrocyclic Heptapeptide (B1575542) Structure of Colistin (B93849) A and Colistin B (Polymyxin E1 and E2)

Colistin is not a single compound but a mixture of closely related lipopeptides. The two major components are colistin A (polymyxin E1) and colistin B (polymyxin E2). nih.govwikipedia.org These components share a common structural framework: a cyclic heptapeptide linked to a linear tripeptide side chain, which is acylated at the N-terminus with a fatty acid. nih.gov Early research elucidated the basic structure of colistin components A and B. researchgate.netkyoto-u.ac.jp The macrocyclic ring consists of seven amino acid residues, while the side chain contains three amino acid residues. nih.govmdpi.com The difference between colistin A and colistin B lies in the nature of the fatty acid attached to the N-terminus. mdpi.com Colistin A typically has a (S)-6-methyloctanoic acid, while colistin B has a 6-methylheptanoic acid. researchgate.netmdpi.com

Structural Differences and Similarities Between Colistin (Sulfate) and Other Polymyxins (e.g., Polymyxin (B74138) B)

Polymyxins are a group of cationic polypeptide antibiotics, with polymyxin B and colistin (polymyxin E) being the two primarily used in clinical practice. reliasmedia.comwikipedia.org These lipopeptides are structurally similar, both consisting of a cyclic heptapeptide and a linear tripeptide side chain with an N-terminal fatty acid. mdpi.commicrobiologyresearch.org The key structural difference between colistin and polymyxin B lies in a single amino acid at position 6 of the peptide ring. mdpi.comreliasmedia.comresearchgate.net In colistin, this position is occupied by D-leucine, whereas in polymyxin B, it is D-phenylalanine. mdpi.commicrobiologyresearch.orgresearchgate.net Both polymyxin B and colistin contain five conserved L-α,γ-diaminobutyric acid (Dab) residues, which contribute to their positive charge at physiological pH. mdpi.comwikipedia.orgmicrobiologyresearch.org This cationic nature is crucial for their interaction with the negatively charged bacterial cell membrane. wikipedia.orgmicrobiologyresearch.org

The major components of polymyxin B are polymyxin B1 and polymyxin B2, analogous to colistin A and B. wikipedia.orgnih.gov Similar to colistin, the difference between polymyxin B1 and B2 is in the fatty acid tail: polymyxin B1 has (S)-6-methyloctanoic acid, and polymyxin B2 has 6-methylheptanoic acid. researchgate.netmdpi.com

FeatureColistin (Polymyxin E)Polymyxin B
ClassPolymyxin lipopeptidePolymyxin lipopeptide
StructureCyclic heptapeptide + linear tripeptideCyclic heptapeptide + linear tripeptide
Amino Acid at Position 6D-LeucineD-Phenylalanine
Key ComponentsColistin A (Polymyxin E1), Colistin B (Polymyxin E2)Polymyxin B1, Polymyxin B2
Fatty Acid (Major)Colistin A: (S)-6-methyloctanoic acid; Colistin B: 6-methylheptanoic acid researchgate.netmdpi.comPolymyxin B1: (S)-6-methyloctanoic acid; Polymyxin B2: 6-methylheptanoic acid researchgate.netmdpi.com
Charged Residues5 x L-α,γ-diaminobutyric acid (Dab) mdpi.comwikipedia.orgmicrobiologyresearch.org5 x L-α,γ-diaminobutyric acid (Dab) mdpi.comwikipedia.orgmicrobiologyresearch.org

Characterization of Colistin (Sulfate) Components and Variants

Colistin sulfate (B86663) is a mixture containing primarily colistin A and colistin B. nih.govwikipedia.org However, analysis using techniques like chromatography and mass spectrometry has revealed the presence of numerous minor components and variants in colistin preparations. researchgate.net While colistin A and B are the predominant forms, studies have identified other components that differ in their fatty acid chain length or amino acid composition. researchgate.net For instance, polymyxin E7 has been identified with a 7-methyloctanoic acid fatty acid, and isoleucine polymyxin E8 with a 7-methylnonanoic acid. nih.gov The exact composition of colistin preparations can vary depending on the manufacturing process and the specific strain of the producing microorganism. nih.govacs.org

Biosynthesis Pathways of Colistin (Sulfate) in Microbial Systems

Colistin, like other polymyxins, is produced by certain Gram-positive bacteria, notably species of the genus Paenibacillus, such as Paenibacillus polymyxa subspecies colistinus. nih.govwikipedia.orgnih.gov The biosynthesis of colistin occurs through a nonribosomal mechanism. wikipedia.orgmicrobiologyresearch.orgnih.govasm.org

Genetic Basis of Colistin Biosynthesis

The genes responsible for colistin biosynthesis are organized into gene clusters that encode large enzyme complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgmicrobiologyresearch.orgnih.govnih.gov These NRPS systems are multimodular enzymes, with each module typically responsible for incorporating a specific amino acid into the growing peptide chain. wikipedia.orgnih.gov The genetic basis for polymyxin biosynthesis, including colistin, involves specific genes (e.g., pmx genes in P. polymyxa) that encode the necessary synthetases and other enzymes involved in the process. nih.govasm.org Studies have aimed to identify and characterize the gene clusters involved in colistin production to understand and potentially optimize its biosynthesis. nih.gov

Enzymatic Mechanisms Involved in Polymyxin Production

Nonribosomal peptide synthetases are central to polymyxin production. wikipedia.orgmicrobiologyresearch.orgnih.govasm.org These enzymes function through a series of discrete modules, each containing specific enzymatic domains: adenylation (A) domains select and activate the appropriate amino acid, thiolation (T) or peptidyl carrier protein (PCP) domains hold the growing peptide chain, and condensation (C) domains catalyze the formation of peptide bonds between amino acids. nih.gov The assembly of the polymyxin molecule proceeds sequentially, with each module adding an amino acid in a template-independent manner. wikipedia.org The final step typically involves a thioesterase (Te) domain that catalyzes the cyclization of the peptide and its release from the enzyme complex. wikipedia.org The specific arrangement and activity of these enzymatic domains within the NRPS machinery dictate the sequence and structure of the resulting polymyxin lipopeptide, including the incorporation of the fatty acid and the formation of the cyclic structure.

Mechanism of Action and Biochemical Interactions of Colistin Sulfate

Electrostatic Interaction of Cationic Colistin (B93849) (Sulfate) with Bacterial Outer Membrane Lipopolysaccharide (LPS)

Colistin sulfate (B86663) is a polycationic peptide. frontiersin.orgmdpi.com The initial and critical step in its mechanism of action involves a strong electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate (B84403) groups present on the lipid A moiety of LPS in the outer membrane of Gram-negative bacteria. nih.govmdpi.comfrontiersin.orgmdpi.commdpi.commdpi.comdroracle.aiagrovetmarket.com This high-affinity binding is essential for colistin's activity. nih.gov

Displacement of Divalent Cations (Mg²⁺, Ca²⁺) and Subsequent Outer Membrane Disruption

Following the electrostatic binding to LPS, colistin competitively displaces the divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which normally bridge adjacent LPS molecules and stabilize the outer membrane structure. patsnap.compatsnap.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.commdpi.comdroracle.aiagrovetmarket.comfrontiersin.org The affinity of colistin for LPS is reported to be at least three times higher than that of divalent cations. nih.gov This displacement destabilizes the LPS layer and weakens the integrity of the outer membrane. patsnap.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.comagrovetmarket.comfrontiersin.orgelsevier.es

Membrane Permeabilization and Disruption of Bacterial Cell Integrity

The destabilization and disruption of the outer membrane by colistin lead to increased membrane permeability. patsnap.compatsnap.commdpi.commdpi.commdpi.comelsevier.es This permeabilization is thought to occur as colistin penetrates the membrane and inserts its hydrophobic fatty acyl chain or D-Leu6-L-Leu7 segment into the outer membrane, creating structural alterations and potentially forming pore-like structures. mdpi.commdpi.comdroracle.ai The increased permeability allows for leakage of essential intracellular contents, such as ions, nucleotides, and proteins, ultimately leading to the disruption of bacterial cell integrity and cell death. patsnap.compatsnap.commdpi.comfrontiersin.orgmdpi.comdroracle.aiagrovetmarket.comelsevier.esnih.govasm.org This process is sometimes described as a "self-promoted uptake" mechanism, where the initial damage facilitates further entry of colistin. mdpi.commdpi.comnih.govelsevier.esnih.gov

Role of de novo Lipopolysaccharide Biosynthesis in Colistin Activity

Alterations in LPS biosynthesis can significantly impact bacterial susceptibility to colistin. Mechanisms of resistance often involve modifications to the lipid A component of LPS, such as the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). patsnap.commdpi.commdpi.comnih.gov These modifications reduce the net negative charge of lipid A, thereby decreasing the electrostatic interaction and binding affinity of colistin to the LPS layer. patsnap.commdpi.commdpi.comnih.gov Mutations in genes involved in lipid A biosynthesis (e.g., lpxA, lpxC, lpxD) can lead to a complete loss of LPS, removing the primary target for colistin and resulting in high levels of resistance. nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org The mcr genes, particularly mcr-1, encode enzymes that modify lipid A with PEtN, conferring transferable colistin resistance. patsnap.commdpi.commdpi.comnih.govdzif.decyprusjmedsci.com

Proposed Intracellular Targets and Biochemical Effects of Colistin (Sulfate) (e.g., Reactive Oxygen Species Production, Enzyme Inhibition)

Beyond its primary action on the outer membrane, colistin is proposed to have secondary intracellular targets and biochemical effects. After compromising the outer membrane, colistin can penetrate the bacterial cell and interact with the inner membrane, further disrupting cellular processes. patsnap.com

One proposed mechanism involves the induction of reactive oxygen species (ROS) production within bacterial cells. bohrium.comnih.govmdpi.comfrontiersin.orgmdpi.com Colistin can lead to the generation of superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), contributing to oxidative stress and damage to DNA, proteins, and lipids, ultimately resulting in cell death. nih.govfrontiersin.orgmdpi.com The Fenton reaction is implicated in the production of highly potent hydroxyl radicals. nih.govmdpi.commdpi.com

Another proposed intracellular effect is the inhibition of vital respiratory enzymes, such as NADH oxidase enzymes and alternative NADH-dehydrogenase. nih.govfrontiersin.orgmdpi.commdpi.com This inhibition can disrupt the bacterial respiratory chain and energy production. nih.gov

Some research also suggests colistin may interact with anionic phospholipid vesicles after traversing the OM, leading to fusion of membrane leaflets and loss of phospholipids. nih.gov

Molecular and Genetic Mechanisms of Colistin Sulfate Resistance

Chromosomally-Mediated Resistance Mechanisms

Chromosomal mutations are a significant contributor to colistin (B93849) resistance in various Gram-negative bacteria. preprints.orgnih.gov These mutations often affect genes encoding two-component regulatory systems or enzymes involved in LPS biosynthesis and modification. preprints.orgfrontiersin.org

Two-Component Regulatory Systems (e.g., PmrAB, PhoPQ, ColR/ColS, ParR/ParS, CprRS)

Two-component regulatory systems (TCSs) play a crucial role in sensing environmental stimuli and regulating gene expression, including those involved in colistin resistance. frontiersin.orgnih.gov Mutations or activation of specific TCSs can lead to the upregulation of genes responsible for LPS modifications that confer resistance. frontiersin.orgresearchgate.net

PmrAB and PhoPQ: The PmrAB and PhoPQ TCSs are frequently implicated in mediating colistin resistance. nih.govfrontiersin.org These systems respond to signals such as low magnesium or calcium concentrations and acidic pH, leading to the phosphorylation and activation of their respective response regulators, PmrA and PhoP. nih.gov Activated PmrA and PhoP can then upregulate operons like pmrCAB and arnBCADTEF, which are involved in the synthesis and addition of cationic groups to lipid A. preprints.orgnih.gov Studies have shown that mutations in pmrA, pmrB, and phoQ are associated with colistin resistance in clinical isolates. nih.govresearchgate.net For instance, mutations in pmrB are commonly observed in colistin-resistant Klebsiella pneumoniae and Escherichia coli isolates. nih.govbohrium.com In Acinetobacter baumannii, alterations in the pmrCAB operon, particularly mutations in pmrB leading to increased expression of pmrC, are mainly associated with colistin resistance. frontiersin.orgfrontiersin.orgscilit.com

ParR/ParS, CprR/CprS, and ColR/ColS: In Pseudomonas aeruginosa, additional TCSs such as ParR/ParS, CprR/CprS, and ColR/ColS have been reported to play a role in colistin resistance. nih.govfrontiersin.orgoup.com These systems can also contribute to the complex regulatory network controlling the expression of genes involved in LPS modification. frontiersin.orgoup.com For example, the ColR/ColS TCS can be upregulated in the presence of excess extracellular Zn²⁺, leading to the addition of phosphoethanolamine (PEtN) to lipid A. nih.gov

Modifications of Lipopolysaccharide (LPS) Lipid A Moiety

The primary mechanism of chromosomally-mediated colistin resistance involves structural modifications to the lipid A component of LPS. nih.govrsc.org These modifications reduce the net negative charge of the bacterial outer membrane, thereby decreasing the electrostatic attraction between lipid A and colistin. frontiersin.orgrsc.org

Addition of Phosphoethanolamine (pEtN)

The addition of phosphoethanolamine (pEtN) to the phosphate (B84403) groups of lipid A is a common mechanism of colistin resistance. frontiersin.orgrsc.org This modification is catalyzed by phosphoethanolamine transferases, such as PmrC (also known as EptC) and enzymes encoded by mobile colistin resistance (mcr) genes. frontiersin.orgasm.org While mcr genes are plasmid-mediated, chromosomal genes like pmrC contribute to this modification. frontiersin.orgnih.gov The addition of pEtN to the 1- and/or 4'-phosphate groups of lipid A neutralizes the negative charge at these positions, reducing colistin binding. nih.govasm.orgplos.org Studies using MALDI-TOF mass spectrometry have detected the addition of pEtN to lipid A in colistin-resistant strains, appearing as additional peaks in the mass spectra. nih.govplos.org For instance, in E. coli, PEtN modification can result in a peak at m/z 1919.2. plos.org In A. baumannii, the PmrCAB system mediates the addition of pEtN to lipid A. scilit.comasm.org

Addition of 4-amino-L-arabinose (L-Ara4N)

Another significant modification conferring colistin resistance is the addition of 4-amino-L-arabinose (L-Ara4N) to the phosphate groups of lipid A. frontiersin.orgrsc.org This modification is mediated by enzymes encoded by the arn operon (also known as pmrHFIJKLM). nih.govfrontiersin.org The expression of the arn operon is regulated by TCSs like PmrAB and PhoPQ. nih.govfrontiersin.org The addition of L-Ara4N, typically to the 4'- and/or 1-phosphate groups of lipid A, also reduces the negative charge and hinders colistin binding. nih.govplos.org L-Ara4N modification is considered a more effective colistin resistance mechanism compared to pEtN addition in some pathogens like Salmonella enterica, K. pneumoniae, Escherichia coli, and P. aeruginosa. frontiersin.orgfrontiersin.org MALDI-TOF mass spectrometry can detect L-Ara4N modified lipid A, with characteristic peaks. nih.govplos.org For example, in E. coli, L-Ara4N modification can result in a peak at m/z 1927.2. plos.org In K. pneumoniae, lipid A modification with L-Ara4N is a primary pathway to colistin resistance in clinical settings. oup.com In P. aeruginosa, L-Ara4N modification of lipid A is consistently associated with colistin resistance and is considered critical for its acquisition. asm.orgfrontiersin.org

Below is a table illustrating the observed mass-to-charge ratio (m/z) values for native and modified lipid A in some Gram-negative bacteria, as detected by MALDI-TOF mass spectrometry:

Bacterial SpeciesNative Lipid A (m/z)Lipid A + PEtN (m/z)Lipid A + L-Ara4N (m/z)
Escherichia coli1796.2 plos.org1919.2 plos.org1927.2 plos.org
Klebsiella pneumoniaeNot specifiedNot specified1955, 1971 oup.com
Pseudomonas aeruginosa1446.7, 1462.7 frontiersin.orgNot reported frontiersin.org1577.9, 1593.9, 1708.9, 1724.9 frontiersin.org

Note: m/z values can vary slightly depending on the specific lipid A structure and experimental conditions.

Inactivation or Loss of Lipid A Biosynthesis Genes (e.g., lpxA, lpxC, lpxD)

Mutations leading to the inactivation or complete loss of genes involved in the early steps of lipid A biosynthesis, such as lpxA, lpxC, and lpxD, can result in the absence of LPS and confer high-level colistin resistance. frontiersin.orgnih.govmdpi.com Since LPS is the primary target of colistin, its absence prevents the antibiotic from binding and exerting its effect. nih.govmdpi.com This mechanism has been observed in Acinetobacter baumannii, where mutations in lpxA, lpxC, or lpxD lead to a complete loss of LPS production and high colistin resistance. nih.govnih.govfrontiersin.org While this mechanism confers high resistance, the frequency of mutations in these genes might be lower compared to alterations in operons encoding pEtN transferases in some clinical isolates. frontiersin.orgfrontiersin.org

Role of Efflux Pump Systems (e.g., AcrAB, KpnEF, EmrAB)

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration. While LPS modification is the predominant mechanism, efflux pump systems have also been implicated in colistin resistance, although their contribution may vary depending on the bacterial species. nih.govtandfonline.commicrobiologyresearch.org

AcrAB: The AcrAB-TolC efflux system, a well-characterized RND-type pump, has been suggested to play a role in colistin resistance in some Gram-negative bacteria, including K. pneumoniae and Enterobacter species. tandfonline.commicrobiologyresearch.orgfrontiersin.org Studies have indicated that overexpression of acrAB can contribute to reduced susceptibility to colistin. frontiersin.org

KpnEF: KpnEF, an SMR-type efflux pump found in K. pneumoniae, has also been linked to colistin resistance. tandfonline.comfrontiersin.orgmdpi.com Mutations or overexpression of kpnEF can decrease the minimum inhibitory concentration (MIC) of colistin and enhance bacterial survival at low concentrations. tandfonline.com

EmrAB: The EmrAB-TolC efflux system, belonging to the MFS family, has been shown to contribute to colistin resistance in A. baumannii. microbiologyresearch.orgfrontiersin.org Upregulation of emrB and related genes has been observed in colistin-resistant A. baumannii isolates, and ΔemrB mutants show increased susceptibility to colistin. frontiersin.org

While efflux pumps can contribute to colistin resistance, their role is generally considered less significant compared to the modifications of the lipid A moiety of LPS. microbiologyresearch.org

Other Chromosomal Mutations (e.g., mgrB)

Chromosomal mutations play a significant role in acquired colistin resistance, primarily by affecting genes involved in the regulation and modification of LPS. Mutations in two-component systems (TCSs) like PhoPQ and PmrAB are frequently observed. These systems sense environmental signals and regulate the expression of genes responsible for adding cationic groups, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A, the core component of LPS. mdpi.comdovepress.com

A key chromosomal gene implicated in colistin resistance is mgrB. mgrB encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ TCS. nih.govmdpi.com Inactivation or alteration of mgrB through mechanisms like insertional inactivation by insertion sequences (IS elements), point mutations, or deletions leads to the constitutive activation of the PhoPQ system. nih.govmdpi.comfrontiersin.org This, in turn, upregulates the PmrAB system and the downstream operons (e.g., pmrHFIJKLM, pmrC) responsible for the addition of PEtN and L-Ara4N to lipid A, conferring colistin resistance. dovepress.comnih.govmdpi.com

Studies have highlighted the prevalence of mgrB alterations in colistin-resistant Klebsiella pneumoniae. For instance, a study on KPC-producing K. pneumoniae found that 53% of colistin-resistant strains had alterations in the mgrB gene, including insertions of various IS elements, point mutations, and deletions. nih.gov Transcriptional upregulation of phoQ and pmrK (part of the pmrHFIJKLM operon) was observed in strains with mgrB alterations. nih.gov Complementation experiments restoring a wild-type mgrB gene reversed colistin resistance and normalized the expression of phoQ and pmrK. nih.gov

Other chromosomal mutations contributing to colistin resistance include those in the pmrA, pmrB, phoP, and phoQ genes themselves, which directly affect the activity of the PmrAB and PhoPQ TCSs. dovepress.comfrontiersin.orgtandfonline.com Mutations in genes like pmrC and pmrE, which directly encode enzymes involved in LPS modification, also contribute to resistance. mdpi.comdovepress.com

Plasmid-Mediated (Acquired) Resistance Mechanisms

Prior to 2015, colistin resistance was primarily attributed to chromosomal mutations. mdpi.com However, the landscape of colistin resistance significantly changed with the discovery of plasmid-mediated resistance genes. mdpi.cominfectiologyjournal.com This mechanism allows for the rapid dissemination of resistance among different bacterial strains and species through horizontal gene transfer (HGT). mdpi.comwikipedia.org

Mobile Colistin Resistance (mcr) Genes (e.g., mcr-1 to mcr-10)

The most significant development in plasmid-mediated colistin resistance was the identification of the mobile colistin resistance (mcr) gene, mcr-1, in Escherichia coli from pigs in China in 2015. mdpi.cominfectiologyjournal.comasm.org This discovery was pivotal because it demonstrated that colistin resistance could be carried on mobile genetic elements, facilitating its spread. mdpi.cominfectiologyjournal.com

The mcr genes encode phosphoethanolamine transferases that catalyze the addition of PEtN to the lipid A moiety of LPS. mdpi.comwikipedia.org This modification reduces the negative charge of lipid A, thereby decreasing the binding affinity of colistin to the bacterial membrane and conferring resistance. mdpi.comwikipedia.org

Since the initial discovery of mcr-1, a growing family of mcr genes has been identified, currently ranging from mcr-1 to mcr-10, with several subvariants. mdpi.comasm.orgnih.gov These genes have been found in various Gram-negative bacteria, particularly within the Enterobacteriaceae family, and have been isolated from diverse sources including humans, animals, food, and the environment globally. mdpi.comasm.orgnih.govasm.org

While mcr-1 remains the most prevalent mcr variant globally and is frequently associated with human infections, other variants like mcr-3 and mcr-10 have also been reported in various sources. asm.orgdovepress.comnih.gov

Here is a table summarizing some of the mcr gene variants and their initial reported sources:

mcr VariantInitial Reported Source(s)Reference(s)
mcr-1Escherichia coli from pigs, China mdpi.cominfectiologyjournal.comasm.org
mcr-2Escherichia coli from pigs, Belgium wikipedia.org
mcr-3Escherichia coli, Salmonella spp. wikipedia.org
mcr-4Escherichia coli, Salmonella spp. wikipedia.org
mcr-5Escherichia coli, Salmonella spp. wikipedia.org
mcr-7.1Klebsiella pneumoniae from chickens, China oup.com
mcr-10Klebsiella pneumoniae complex, China dovepress.com

Horizontal Gene Transfer and Dissemination of mcr Genes

The mobility of mcr genes, primarily located on plasmids, is a major driver of the global dissemination of colistin resistance. mdpi.commedrxiv.orgnih.gov These plasmids can be transferred between bacteria through horizontal gene transfer mechanisms, such as conjugation. mdpi.comfrontiersin.orgfrontiersin.org

Various plasmid types have been found to carry mcr genes, with IncX4, IncHI1, IncHI2, IncP, IncI2, and IncY being among the most prevalent. mdpi.com IncI2 and IncX4 plasmids, in particular, are frequently associated with the spread of mcr-1. mdpi.comfrontiersin.orgasm.org The conjugative properties of these plasmids facilitate the transfer of mcr genes to diverse bacterial species and strains, including those that may already be resistant to other antibiotics, such as carbapenemase-producing Enterobacteriaceae. infectiologyjournal.comasm.orgfrontiersin.org

The widespread use of colistin in veterinary medicine, particularly in food animals, has been identified as a significant factor contributing to the emergence and dissemination of plasmid-mediated colistin resistance. asm.orgasm.orgfrontiersin.org mcr-carrying bacteria can spread from animals to humans through the food chain and direct contact. mdpi.comasm.orgasm.org Environmental reservoirs, such as wastewater, also play a role in the dissemination of mcr genes. dovepress.com

Studies have demonstrated the transferability of mcr-carrying plasmids. For example, conjugation experiments have shown the successful transfer of mcr-1 located on IncI2 and IncX4 plasmids to recipient strains, conferring colistin resistance. dovepress.comfrontiersin.org

Intrinsic Resistance in Specific Bacterial Species

Some bacterial species exhibit intrinsic resistance to colistin, meaning they are naturally less susceptible to the antibiotic due to inherent characteristics. mdpi.comtandfonline.com This intrinsic resistance is often related to the composition or modification of their outer membrane and LPS.

Examples of Gram-negative bacterial species known to possess intrinsic colistin resistance include:

Proteus mirabilis mdpi.commedrxiv.orgtandfonline.commedrxiv.org

Serratia marcescens mdpi.commedrxiv.orgtandfonline.commedrxiv.org

Morganella morganii medrxiv.orgtandfonline.commedrxiv.org

Providencia spp. medrxiv.orgtandfonline.commedrxiv.org

Burkholderia species mdpi.commedrxiv.orgtandfonline.commedrxiv.org

Neisseria meningitidis researchgate.net

Vibrio cholerae medrxiv.orgtandfonline.commedrxiv.org

Aeromonas hydrophila medrxiv.orgmedrxiv.org

These bacteria may have naturally occurring modifications to their lipid A or other outer membrane components that reduce the binding of colistin. While intrinsically resistant, some of these species have also been found to acquire mcr genes, which could potentially facilitate the spread of these mobile resistance determinants to other bacteria. medrxiv.orgmedrxiv.org

Phenotypic Resistance Heterogeneity (Heteroresistance)

Colistin heteroresistance is a phenomenon where a bacterial population that appears susceptible to colistin based on standard susceptibility testing contains a subpopulation of cells that are resistant to higher concentrations of the antibiotic. mdpi.comnih.govmdpi.com This phenotypic heterogeneity can lead to treatment failure despite the isolate being classified as susceptible. nih.govasm.org

The mechanisms underlying colistin heteroresistance are diverse and can involve various genetic and regulatory pathways. These include the activation of TCSs like PmrAB and PhoPQ, similar to mechanisms seen in acquired resistance. nih.govasm.orgfrontiersin.org Overexpression of efflux pumps and biofilm formation have also been implicated in colistin heteroresistance in some bacterial species. nih.govasm.org

Studies on Klebsiella pneumoniae and Enterobacter cloacae complex have shown that colistin heteroresistance can be attributed to insertions in the mgrB gene and point mutations in other colistin resistance-related proteins. mdpi.comresearchgate.net In Enterobacter cloacae complex, heteroresistance has been strongly correlated with the overexpression of arnA, regulated by the PhoPQ TCS. researchgate.net

Heteroresistance is considered a potential step in the development of stable, high-level resistance under antibiotic pressure. mdpi.com

Mechanisms of Reduced Virulence Associated with Colistin Resistance

Acquiring colistin resistance, particularly through modifications to LPS, can sometimes incur a biological cost to the bacterium, potentially impacting its fitness and virulence. mdpi.comnih.govasm.org LPS is a crucial component of the outer membrane, contributing to structural integrity and acting as a virulence factor in many Gram-negative bacteria. mdpi.comnih.gov

Alterations to LPS that confer colistin resistance, such as the addition of PEtN or L-Ara4N or the complete loss of LPS, can affect bacterial interactions with the host, including adhesion, invasion, and immune evasion. nih.govasm.org

Studies in Acinetobacter baumannii have investigated the link between colistin resistance mechanisms and virulence. Mutations in pmrAB leading to colistin resistance have been correlated with impaired fitness, diminished virulence, and reduced biofilm formation in some studies. mdpi.comasm.orgpreprints.org Loss of LPS due to mutations in genes like lpxA, lpxC, or lpxD has been associated with a more significant reduction in fitness and virulence compared to LPS modification via pmrAB mutations. asm.org This is likely because the complete absence of LPS severely impacts cell wall integrity and the ability to evade the host immune response. asm.org

However, the impact of colistin resistance on virulence can be complex and may depend on the specific genetic mechanism of resistance, the bacterial strain, and the host environment. Some studies have reported colistin-resistant strains with pmrAB mutations that did not show decreased fitness or virulence. mdpi.compreprints.org Compensatory mutations can also emerge in resistant strains, potentially mitigating the initial fitness cost and influencing virulence. nih.gov

Here is a table summarizing some observed impacts of colistin resistance mechanisms on virulence and fitness:

Mechanism of ResistanceObserved Impact on VirulenceObserved Impact on FitnessBacterial Species Studied (Examples)Reference(s)
pmrAB mutationsDiminished (in some studies)Impaired (in some studies)Acinetobacter baumannii mdpi.comasm.orgpreprints.org
Loss of LPS (lpx mutations)Highly attenuatedSignificantly reducedAcinetobacter baumannii, Acinetobacter nosocomialis asm.orgoup.com
mgrB inactivationNot consistently reportedNot consistently reportedKlebsiella pneumoniae-
mcr genesNot consistently reportedNot consistently reportedEnterobacteriaceae-

Note: The impact on virulence and fitness can vary depending on the specific mutation, strain, and experimental conditions.

Analytical and Characterization Methodologies for Colistin Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely employed for the separation and quantification of colistin (B93849) sulfate (B86663) and its components. These methods allow for the resolution of colistin A and B, as well as the detection of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique used for the analysis of colistin sulfate, enabling the separation and quantification of its main components, colistin A and B. nih.govgoogle.comresearchgate.net HPLC methods often utilize a reversed-phase C18 column. nih.govgoogle.comresearchgate.net Detection is commonly performed using UV detection, typically at a wavelength of 210 nm or 215 nm, although colistin has weak UV absorption, making derivatization sometimes necessary for enhanced detection. nih.govmdpi.comresearchgate.net

Mobile phases in HPLC methods for colistin sulfate analysis often consist of mixtures of acetonitrile (B52724) and aqueous buffers, such as sodium sulfate or formic acid in water, with pH carefully adjusted to optimize separation. nih.govresearchgate.netoup.com Isocratic or gradient elution programs can be employed depending on the complexity of the sample and the desired separation. researchgate.netoup.com

HPLC-UV methods have been validated for parameters such as selectivity, linearity, precision, accuracy, and sensitivity for the determination of colistin sulfate in various samples, including pharmaceutical formulations and animal feed. researchgate.netoup.comveterinarypharmacon.com For instance, a validated HPLC-UV method for colistin sulfate in a veterinary suspension formulation used a Kromasil C18 column with an isocratic elution of acetonitrile and sodium sulfate anhydrous solution (25 + 75) at a flow rate of 1.5 mL/min, with detection at 215 nm. oup.com Another HPLC method for colistin sulfate in medicated premix and animal feed utilized a Zorbax Eclipse XDB C18 column with a mobile phase of 30 mM Na2SO4 buffer (pH 2.5) and acetonitrile (76:24 % v/v) at 1.0 mL/min, also with UV detection at 215 nm. researchgate.net This method showed good linearity in the concentration range of 25 - 400 µg/mL, with intra-day and inter-day precision (%RSD) less than 7.9%. researchgate.net

HPLC has also been used to assess the purity of colistin sulfate, determining the relative percentages of colistin A and B. nih.govmdpi.com Studies have shown consistent results for the relative proportions of colistin A and B using both HPLC-UV and LC-MS/MS methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique widely used for the quantification of colistin sulfate, particularly in complex matrices such as biological fluids and environmental samples. nih.govresearchgate.netresearchgate.netnih.gov This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.

LC-MS/MS methods for colistin sulfate typically involve reversed-phase chromatography using columns like C18. nih.govresearchgate.netnih.gov The mobile phase often consists of mixtures of organic solvents (e.g., acetonitrile or methanol) and aqueous solutions containing modifiers such as formic acid. nih.govresearchgate.netnih.govklinickafarmakologie.cz Electrospray ionization (ESI) is commonly used in positive ion mode for the ionization of colistin and its related compounds. nih.govresearchgate.netnih.gov Detection is performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for colistin A, colistin B, and internal standards. nih.govresearchgate.netnih.govscirp.org

LC-MS/MS methods have been developed and validated for the quantification of colistin A and B in human plasma and urine, as well as in animal tissues and environmental samples. nih.govresearchgate.netnih.gov These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to clean up the matrix and concentrate the analytes. nih.govresearchgate.netasm.org Validated LC-MS/MS methods have demonstrated good linearity, accuracy, and precision over relevant concentration ranges. nih.govresearchgate.netresearchgate.netnih.govscirp.org For example, an LC-MS/MS assay for colistin in human plasma and urine showed linearity over concentration ranges appropriate for pharmacokinetic studies, with accuracy and precision within 10%. nih.gov Another UPLC-MS/MS method for colistin in plasma and kidney homogenates in rats demonstrated linearity from 50 to 20000 ng/mL with a lower limit of quantification (LLOQ) of 50 ng/mL. nih.gov

LC-MS/MS is particularly valuable for bioanalytical applications due to its sensitivity and ability to differentiate between colistin and its prodrug, colistimethate sodium, and their respective components. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable information regarding the structure and purity of colistin sulfate. While less commonly used for routine quantification compared to chromatography, they play a role in characterization.

Spectrophotometric methods, particularly derivative spectrophotometry, have been developed for the quantitative determination and purity assessment of colistin sulfate in bulk and dosage forms. researchgate.netresearchgate.netscispace.comscilit.com These methods are based on measuring the absorbance or derivative spectra of colistin sulfate solutions at specific wavelengths. researchgate.netresearchgate.netscispace.comscilit.com For instance, difference spectrophotometric methods have been developed based on measuring the change in absorbance of colistin aqueous solutions at 280 nm against alkaline solutions for purity determination. researchgate.netresearchgate.net Derivative spectrophotometry can help to overcome interference from excipients or degradation products. researchgate.netscispace.com Simple spectrophotometric methods measuring first and second derivative spectra at 298 nm and 318 nm, respectively, have been reported for the quantitative determination of colistin sulfate, showing good linearity over a specific concentration range. researchgate.netresearchgate.netscispace.comscilit.com

Spectrofluorimetric methods have also been developed for the quantification of colistin sulfate, often involving derivatization to produce a fluorescent product. rsc.org A validated spectrofluorimetric method based on the condensation of colistin sulfate with 2,2-dihydroxyindan-1,3-dione (ninhydrin) and phenylacetaldehyde (B1677652) has been reported, yielding a fluorescent product measurable at specific excitation and emission wavelengths. rsc.org

While not explicitly detailed in the search results for colistin sulfate, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) (as part of LC-MS) are generally used for structural elucidation of complex molecules like polypeptides. MS provides information on the molecular weight and fragmentation patterns, aiding in the identification of colistin A and B and potential impurities. nih.govnih.govscirp.org

Microbiological Assays for Activity and Potency Determination

Microbiological assays are essential for determining the biological activity and potency of colistin sulfate, as its therapeutic effect is based on its ability to inhibit bacterial growth. These assays measure the inhibitory effect of colistin sulfate on susceptible microorganisms. ekb.egekb.egbenthamdirect.comwho.intunesp.brresearchgate.netbenthamdirect.comunesp.br

Agar (B569324) diffusion methods, such as the agar cup diffusion bioassay, are commonly used microbiological assays for colistin sulfate. ekb.egresearchgate.netbenthamdirect.com These methods involve placing solutions of colistin sulfate on agar plates inoculated with a sensitive test organism and measuring the zone of inhibition of bacterial growth. ekb.egresearchgate.net

Various microorganisms can be used as test organisms, including Escherichia coli ATCC 8739 and Bordetella bronchiseptica ATCC 4617, which are sensitive to colistin. ekb.egekb.egbenthamdirect.comunesp.brresearchgate.netbenthamdirect.com

Microbiological assays are considered important because they evaluate the actual biological activity of the antibiotic, which chemical methods may not fully capture, especially in the presence of degradation products or impurities that could affect potency. ekb.egbenthamdirect.comwho.intresearchgate.net Validated microbiological assays for colistin sulfate have demonstrated good linearity, precision, and accuracy over specific concentration ranges, confirming their suitability for routine quality control and potency determination. ekb.egbenthamdirect.comunesp.brresearchgate.netbenthamdirect.com For example, a validated agar cup diffusion bioassay using E. coli ATCC 8739 showed linearity (r² = 0.999), precision (RSD < 2.8%), and accuracy (percent recovery between 98-102%) for concentrations ranging from 100 to 1600 µg/ml. ekb.eg Another assay using Bordetella bronchiseptica ATCC 4617 was validated over the range of 192-469 IU/mL, showing linearity (r² = 0.9985), precision (CV = 1.32%), and accuracy (100.9 ± 1.33%). benthamdirect.comunesp.brresearchgate.netbenthamdirect.com

Microbiological assays are often expressed in International Units (IU), with potency typically required to be within a specified range of the labeled amount. ekb.eg

Bioanalytical Methods for Detection in Experimental Matrices (e.g., Animal Tissue, Environmental Samples)

Bioanalytical methods are crucial for detecting and quantifying colistin sulfate in biological matrices from experimental studies, such as animal tissues and fluids, and in environmental samples. These methods are often based on highly sensitive chromatographic techniques, particularly LC-MS/MS. nih.govresearchgate.netresearchgate.netnih.gov

LC-MS/MS methods have been developed and validated for the determination of colistin in various animal tissues (e.g., muscle, fat, liver, kidneys) and fluids (e.g., plasma, urine, milk) following administration of colistin sulfate in experimental settings with animals like pigs, cattle, and rats. nih.govresearchgate.netresearchgate.netnih.govfao.orgnih.gov These methods typically involve extensive sample preparation steps to extract colistin from the complex biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govresearchgate.netnih.govasm.org

Validated bioanalytical methods for colistin sulfate in animal matrices have demonstrated sufficient sensitivity (low limits of detection and quantification), accuracy, and precision for pharmacokinetic and residue depletion studies. nih.govresearchgate.netnih.govfao.orgnih.gov For instance, a microbiological assay used to assess residues in pig tissues had a limit of detection of 0.03 µg potency/g, with acceptable recovery from tested samples. fao.org LC-MS/MS methods have reported LLOQs in the ng/mL range for colistin in plasma and other biological fluids. nih.govresearchgate.netnih.gov

While the search results primarily focus on animal matrices, the principles of bioanalytical method development using sensitive techniques like LC-MS/MS can be extended to the detection of colistin sulfate in environmental samples if required, although specific validated methods for environmental matrices were not detailed in the provided search results.

Preclinical and Experimental Studies of Colistin Sulfate Activity and Efficacy in Non Human Systems

In Vitro Antimicrobial Susceptibility Profiling

The in vitro activity of colistin (B93849) sulfate (B86663) has been extensively evaluated against a wide range of Gram-negative bacteria. These studies are crucial for understanding the compound's spectrum of activity and for establishing the concentrations required to inhibit or kill microorganisms.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. For colistin sulfate, MIC values are typically determined using broth microdilution methods as recommended by standard-setting organizations. These values can vary depending on the bacterial species and even among different strains of the same species.

Studies have reported a range of MIC values for colistin against key Gram-negative pathogens. For instance, against Escherichia coli and Klebsiella pneumoniae, MICs can range from 0.125 to 8 µg/mL. For Pseudomonas aeruginosa and Acinetobacter baumannii, susceptible isolates generally have MICs at or below 2 µg/mL. However, the emergence of resistance has led to isolates with significantly higher MICs.

The Minimum Bactericidal Concentration (MBC), the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population, is also determined to understand the bactericidal nature of the drug. For colistin, the MBC is often observed to be close to the MIC, indicating its bactericidal activity.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.125 - 40.250.5
Klebsiella pneumoniae0.125 - 828
Pseudomonas aeruginosa≤0.5 - >40.50.5
Acinetobacter baumannii≤0.5 - >4--

Time-kill kinetic studies provide a dynamic view of an antibiotic's bactericidal activity over time. For colistin sulfate, these studies consistently demonstrate a rapid, concentration-dependent killing of susceptible Gram-negative bacteria. A significant reduction in bacterial viability, often exceeding a 3-log10 decrease in colony-forming units per milliliter (CFU/mL), can be observed within the first few hours of exposure.

However, a notable characteristic observed in time-kill assays with colistin is the phenomenon of regrowth. Even at concentrations several times the MIC, after the initial rapid killing, a rebound in the bacterial population can occur, sometimes as early as 3 to 6 hours after exposure. This regrowth is often attributed to the presence of heteroresistant subpopulations, which are small, resistant subsets within a larger, susceptible bacterial population.

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic. For colistin, the PAE has been reported to be modest and variable. Some studies have shown a short PAE of 1 to 4 hours against certain strains of A. baumannii at high concentrations. Interestingly, negative PAEs, where the bacterial growth rate is accelerated after antibiotic removal, have also been observed in some clinical isolates.

Bacterial SpeciesObservationTime to RegrowthPost-Antibiotic Effect (PAE)
Pseudomonas aeruginosaRapid initial killing, followed by regrowth.As early as 6 hoursModest
Acinetobacter baumanniiConcentration-dependent rapid killing; regrowth observed.As early as 3 hoursModest to negative
Klebsiella pneumoniaeRapid bactericidal activity with subsequent regrowth.VariableNot consistently reported

Pharmacodynamic Modeling in Experimental In Vitro Systems

In vitro pharmacodynamic models are used to simulate the pharmacokinetic profiles of antibiotics in the human body and to study their effects on bacterial populations over time. These models are instrumental in identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of an antibiotic.

For colistin, numerous studies using one-compartment in vitro PK/PD models have been conducted. These investigations have consistently shown that the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best predicts the bactericidal activity of colistin against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov The correlation with fAUC/MIC has been found to be stronger than with other indices such as the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) or the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). nih.gov

The magnitude of the fAUC/MIC required for a specific level of bacterial killing has also been determined in these models. For P. aeruginosa, fAUC/MIC targets of approximately 22.6 to 27.1 are needed for a 1-log10 reduction in bacterial count, while values of 30.4 to 35.7 are required for a 2-log10 reduction. nih.gov For A. baumannii, the fAUC/MIC targets for a static effect (no change in bacterial count) and a 1-log10 kill have been reported to be in the ranges of 1.89–7.41 and 6.98–13.6, respectively. nih.gov

In Vivo Efficacy Studies in Animal Infection Models (e.g., Murine, Rat, Pig)

Animal models of infection are essential for evaluating the in vivo efficacy of antimicrobial agents and for translating in vitro findings to a more complex biological system. Colistin sulfate has been studied in various animal models, including murine, rat, and pig models, to assess its effectiveness against specific bacterial infections.

Murine Models: Neutropenic murine thigh and lung infection models are widely used to study the in vivo pharmacodynamics of antibiotics. In these models, mice are rendered neutropenic to minimize the contribution of the immune system, allowing for a more direct assessment of the antibiotic's activity.

In studies involving Pseudomonas aeruginosa infections in murine thigh models, colistin sulfate has demonstrated significant dose-dependent bactericidal activity. The most effective dosing regimens have been shown to reduce the bacterial burden by over 3 log10 CFU/thigh. nih.gov Similarly, in murine lung infection models with P. aeruginosa, colistin treatment resulted in substantial reductions in bacterial counts in the lungs. nih.gov The fAUC/MIC has also been confirmed as the most predictive PK/PD index in these in vivo models. nih.gov

For Acinetobacter baumannii, murine thigh and lung infection models have also been employed. Colistin treatment has been shown to be effective in reducing the bacterial load in both the thigh and the lungs. nih.gov However, the amplification of colistin-resistant subpopulations has been observed in these models, highlighting a potential challenge in therapy. nih.gov

Pig Models: Piglets are susceptible to post-weaning diarrhea caused by enterotoxigenic Escherichia coli (ETEC). Oral administration of colistin sulfate has been evaluated in experimental models of ETEC infection in weaned pigs. These studies have shown that colistin treatment can significantly reduce the fecal shedding of both the ETEC strain and the total E. coli population during the treatment period. nih.govresearchgate.net However, this effect may not persist after the cessation of treatment. nih.gov

Understanding the pharmacokinetic profile of colistin sulfate in different animal species is crucial for interpreting the results of efficacy studies and for designing appropriate dosing regimens.

Rat Models: The pharmacokinetics of intravenously administered colistin sulfate have been studied in rats. Following an intravenous bolus, the plasma concentrations of colistin decline in a manner that can be described by a pharmacokinetic model. Key parameters such as total body clearance, volume of distribution at steady state, and terminal half-life have been determined. These studies have also shown that renal clearance accounts for only a small fraction of the total body clearance of colistin, indicating that non-renal pathways are the primary routes of elimination.

Pharmacokinetic ParameterValue (Mean ± SD)
Total Body Clearance (CL)5.2 ± 0.4 ml/min/kg
Volume of Distribution at Steady State (Vss)496 ± 60 ml/kg
Terminal Half-Life (t1/2)74.6 ± 13.2 min
Renal Clearance (CLR)0.010 ± 0.008 ml/min/kg

Pig Models: In contrast to intravenous administration, oral administration of colistin sulfate in pigs results in very poor systemic absorption. iastate.edunih.gov Studies have shown that even with sensitive analytical methods, plasma concentrations of colistin are often below the lower limit of quantification following oral dosing. iastate.edu This poor absorption is consistent with the intended use of oral colistin sulfate for the treatment of gastrointestinal infections, where high local concentrations in the gut are desired with minimal systemic exposure. Interestingly, some studies have suggested that intestinal inflammation caused by ETEC infection may slightly increase the intestinal absorption of colistin. nih.gov

Pharmacodynamics and PK/PD Index Determination in Animal Models

The pharmacodynamic (PD) properties of colistin sulfate, which describe the relationship between drug exposure and its antimicrobial effect, have been extensively investigated in various non-human systems, particularly in murine infection models. These preclinical studies are crucial for understanding the key parameters that drive the efficacy of colistin and for optimizing dosing regimens. A consistent finding across multiple studies is that the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the bactericidal activity of colistin is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

In neutropenic murine thigh and lung infection models, the fAUC/MIC ratio has been demonstrated to be the most predictive parameter for colistin efficacy against critical Gram-negative pathogens. For instance, in studies involving Pseudomonas aeruginosa, the fAUC/MIC index showed a strong correlation with bacterial killing, with R² values of 87% in the thigh infection model and 89% in the lung infection model. Similarly, against Acinetobacter baumannii, the fAUC/MIC was the best-correlating PK/PD index in both thigh (R² = 0.90) and lung (R² = 0.80) infection models.

The specific magnitude of the fAUC/MIC required to achieve different levels of bacterial reduction, such as bacteriostasis (no change in bacterial count) or 1-log₁₀ to 2-log₁₀ reductions in bacterial load, has been determined for various pathogens. These target values can vary depending on the bacterial species, the site of infection, and the specific strain being tested.

For Pseudomonas aeruginosa, in a murine thigh infection model, fAUC/MIC targets to achieve 1-log and 2-log kills were found to be in the range of 15.6 to 22.8 and 27.6 to 36.1, respectively. In the lung infection model, the corresponding values were 12.2 to 16.7 for a 1-log reduction and 36.9 to 45.9 for a 2-log reduction. Another study reported that for a 2-log₁₀ kill of P. aeruginosa in a thigh infection model, fAUC/MIC target values ranged from 7.4 to 13.7.

Against Acinetobacter baumannii, the fAUC/MIC targets required for bacteriostasis and a 1-log kill in a murine thigh infection model were 1.89–7.41 and 6.98–13.6, respectively. In the lung infection model, the values for stasis and 1-log kill were 1.57–6.52 and 8.18–42.1, respectively. A separate investigation found that fAUC/MIC targets for a 2-log₁₀ kill of A. baumannii were between 7.4 and 17.6 in a thigh infection model.

Studies focusing on Klebsiella pneumoniae have also identified fAUC/MIC as the key driver of efficacy. An in vitro model has suggested that an fAUC/MIC ratio of ≥25 is predictive of a bactericidal effect against this pathogen.

The determination of these PK/PD indices in animal models is fundamental for translating preclinical findings to clinical settings, aiding in the design of dosing strategies that maximize the potential for therapeutic success while minimizing the risk of toxicity and the development of resistance.

Table 1: Target fAUC/MIC Values for Colistin (Sulfate) Efficacy in Murine Infection Models

PathogenInfection ModelEfficacy EndpointTarget fAUC/MIC Range
Pseudomonas aeruginosa Thigh Infection1-log₁₀ kill15.6 - 22.8
2-log₁₀ kill27.6 - 36.1
2-log₁₀ kill7.4 - 13.7
Lung Infection1-log₁₀ kill12.2 - 16.7
2-log₁₀ kill36.9 - 45.9
Acinetobacter baumannii Thigh InfectionStasis1.89 - 7.41
1-log₁₀ kill6.98 - 13.6
2-log₁₀ kill7.4 - 17.6
Lung InfectionStasis1.57 - 6.52
1-log₁₀ kill8.18 - 42.1
Klebsiella pneumoniae In Vitro ModelBactericidal Effect≥ 25

Synergistic and Antagonistic Interactions of Colistin (Sulfate) with Other Compounds in Experimental Settings

The increasing prevalence of multidrug-resistant Gram-negative bacteria has spurred research into combination therapies to enhance the efficacy of last-resort antibiotics like colistin sulfate. Experimental studies, both in vitro and in vivo, have explored the synergistic and antagonistic interactions of colistin with a variety of other compounds. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism results in a reduced effect.

A significant number of studies have demonstrated synergistic activity when colistin is combined with other antimicrobial agents. This synergy is often attributed to colistin's ability to disrupt the bacterial outer membrane, thereby facilitating the entry of the second agent to its intracellular target. For instance, the anti-rheumatic drug auranofin has been shown to act synergistically with colistin against colistin-resistant Gram-negative bacteria. This combination was found to enhance the therapeutic effectiveness of colistin in a mouse peritoneal infection model. Similarly, the local anesthetic oxethazaine (B1677858) has been reported to potentiate the activity of colistin against mcr-positive pathogens in both Galleria mellonella and mouse sepsis models.

In vitro checkerboard and time-kill assays have identified synergy between colistin and several classes of antibiotics against colistin-resistant Enterobacteriaceae. These include protein synthesis inhibitors such as minocycline, linezolid, fusidic acid, and clindamycin. The combination of colistin with amoxicillin (B794) has also been shown to have a synergistic and additive effect against pathogenic E. coli of avian origin in vitro. Furthermore, a study in poultry demonstrated a synergistic effect between tylosin (B1662201) tartrate and colistin sulfate.

While synergistic interactions are frequently reported, instances of antagonism are rare. One comprehensive in vitro study investigating 19 different antibiotics in combination with colistin against colistin-resistant Enterobacteriaceae noted a low rate of antagonism, occurring in only 5.1% of the tested combinations. It was also observed that in more than half of the instances where antagonism was detected at certain concentrations, synergy was present at different concentration combinations of the same drugs.

Table 2: Synergistic and Antagonistic Interactions of Colistin (Sulfate) with Other Compounds

Interacting CompoundPathogen(s)Experimental SettingObserved Interaction
AuranofinColistin-Resistant Gram-Negative BacteriaIn vitro & Mouse Peritoneal Infection ModelSynergy
Oxethazainemcr-positive E. coliGalleria mellonella & Mouse Sepsis ModelSynergy
MinocyclineColistin-Resistant EnterobacteriaceaeIn vitroSynergy
LinezolidColistin-Resistant EnterobacteriaceaeIn vitroSynergy
Fusidic acidColistin-Resistant EnterobacteriaceaeIn vitroSynergy
ClindamycinColistin-Resistant EnterobacteriaceaeIn vitroSynergy
AmoxicillinAvian pathogenic E. coliIn vitroSynergy and Additive
Tylosin tartrateNot specifiedIn vitro (Poultry focus)Synergy
Various Antibiotics (19 total)Colistin-Resistant EnterobacteriaceaeIn vitroAntagonism (low rate, 5.1%)

Environmental and Ecological Dimensions of Colistin Sulfate

Occurrence and Fate of Colistin (B93849) (Sulfate) in Environmental Reservoirs (e.g., Soil, Water, Manure)

Antibiotics, including colistin sulfate (B86663), can enter the environment through various pathways, notably via the application of contaminated animal manure to agricultural fields and through runoff from farms. nih.govfrontiersin.orguow.edu.auumweltbundesamt.deresearchgate.net Livestock manure is a known repository of antibiotic residues and antibiotic resistance genes (ARGs). nih.govfrontiersin.orgasm.org High concentrations of antibiotics in manure can lead to their accumulation in soil and potential leaching into groundwater, contributing to water pollution. nih.gov The fate of colistin sulfate in these environmental compartments is influenced by factors such as adsorption to soil particles and degradation processes, although the persistence and transformation products of colistin in the environment require further research. uow.edu.auresearchgate.net Studies have detected colistin residue in feed and fresh manure samples. asm.org Wastewater from farms can also be a source of colistin-resistant bacteria and resistance genes in the environment. frontiersin.org

Role of Agricultural and Veterinary Use of Colistin (Sulfate) in Antimicrobial Resistance Dissemination

The extensive use of colistin in veterinary medicine, particularly for the control and prevention of Enterobacteriaceae infections in pigs and poultry and, in some regions, as a growth promoter, has played a major role in the emergence and dissemination of colistin resistance. frontiersin.orgmdpi.comnih.govfrontiersin.orgresearchgate.net The selective pressure exerted by colistin use in livestock favors the survival and proliferation of resistant bacteria. who.intresearchgate.net A significant concern is the emergence of plasmid-mediated colistin resistance genes, particularly the mcr-1 gene, which can be readily transferred between different bacterial strains, species, and even genera through horizontal gene transfer (HGT). mdpi.comwho.intasm.org This transfer can occur in the animal gut and subsequently in environmental settings like manure, soil, and water. mdpi.comnih.govasm.orgfrontiersin.org The spread of these mobile resistance genes from animals and food markets poses a significant threat, potentially reaching the human food chain. mdpi.com The mcr genes have been reported in bacteria from various sources, including livestock, food products, the environment, and humans. mdpi.comwho.intnih.govfrontiersin.org The co-occurrence of mcr genes with other important antibiotic resistance genes, such as those conferring resistance to beta-lactamases and carbapenemases, further exacerbates the public health risk. nih.govfrontiersin.org

Surveillance of Colistin (Sulfate) Resistance in Environmental and Animal Isolates

Surveillance of colistin resistance in bacteria from food-producing animals, food, and environmental samples is crucial for monitoring the spread of resistance. who.inteuropa.eu Efforts include both phenotypic testing to determine the minimum inhibitory concentrations (MICs) of colistin and genotypic methods to detect the presence of mcr genes and other resistance determinants. who.intfrontiersin.orgeuropa.eupaho.org Studies have reported the detection of colistin-resistant Escherichia coli and Klebsiella pneumoniae in animal isolates (pigs, chickens) and environmental samples (wastewater) in various regions. frontiersin.orgpaho.orgasm.org For instance, a study on a pig farm in Thailand after the cessation of colistin use found colistin-resistant E. coli isolates in pigs and wastewater, although with a declining trend in pigs over time. frontiersin.org In the Czech Republic, surveillance revealed a high prevalence of mcr genes in fresh meat from slaughter animals, particularly poultry. asm.org The mcr-1 gene is frequently detected in colistin-resistant E. coli isolates from animal and meat samples. asm.org These surveillance efforts highlight the persistence and dissemination of colistin resistance in agricultural and environmental settings.

Impact of Colistin (Sulfate) Residues on Environmental Microbial Ecology

The presence of colistin sulfate residues in the environment can impact the structure and activity of microbial communities in soil and other matrices. umweltbundesamt.deresearchgate.netresearchgate.net Studies using methods like phospholipid fatty acid (PLFA) analysis have shown that colistin sulfate can significantly affect microbial biomass carbon (MBC) in soil, with higher concentrations leading to a decrease in MBC. researchgate.net The total PLFA, an indicator of total microbial biomass, also decreased with increasing colistin sulfate concentrations in soil in a dose-dependent manner. researchgate.net Furthermore, colistin sulfate can alter the structure and diversity of soil microbial communities, with effects varying over time, possibly due to the chemical conversion and degradation of the compound in the soil. researchgate.net Low concentrations of colistin sulfate might not cause significant changes in microbial community structure initially, but higher concentrations can lead to notable differences. researchgate.net Beyond changes in community structure, the presence of antibiotic residues can select for antibiotic-resistant bacteria and facilitate the horizontal transfer of resistance genes within environmental microbial populations. nih.govuow.edu.auresearchgate.netasm.org

Chemical Modification, Derivatization, and Structure Activity Relationship Sar of Colistin Sulfate

Synthesis and Characterization of Colistin (B93849) (Sulfate) Analogs and Derivatives

The synthesis of colistin analogs and derivatives allows for systematic investigation of how structural changes impact antimicrobial activity and interaction with bacterial membranes. Both total synthesis and semi-synthetic approaches are employed. researchgate.netresearchgate.net

Solid-Phase Peptide Synthesis Strategies for Colistin (Sulfate) Scaffolds

Solid-phase peptide synthesis (SPPS) is a common strategy for constructing polymyxin (B74138) scaffolds, including those for colistin analogs. researchgate.netnih.govchinesechemsoc.org This method typically involves assembling the linear peptide chain on a solid resin support, followed by cyclization and cleavage from the resin. researchgate.netnih.govresearchgate.net Different SPPS strategies have been reported, often varying the residue attached to the resin and the cyclization approach (solution-phase or on-resin). researchgate.net For instance, some strategies involve anchoring a diaminobutanoic acid (Dab) residue to the resin to enable branching and subsequent cyclization. nih.gov Orthogonal protecting groups, such as Fmoc and ivDde, are crucial in SPPS to selectively deprotect specific amino groups for coupling and cyclization steps. researchgate.netnih.gov

Chemical Derivatization Approaches (e.g., N-terminal modifications, cyclic scaffold variations)

Chemical derivatization of colistin and its analogs explores the impact of modifications at various positions on the molecule. A significant area of focus is the N-terminal fatty acyl chain. Early work involved modifying the N-terminal without protecting the side chain amino groups of the Dab residues, leading to non-specific reactions. nih.gov More comprehensive studies utilize semi-synthetic approaches where natural polymyxins are converted to nonapeptides, followed by selective N-terminal acylation. medscape.comnih.govresearchgate.net Modifications to the Dab Nγ-amino side chains through amide linkages or Schiff base formation have also been explored, although many such derivatives showed reduced activity. nih.gov

Variations in the cyclic peptide scaffold are also investigated. The core structure of colistin is a cyclic heptapeptide (B1575542) with a tripeptide side chain. nih.gov Modifications within this cyclic structure or the linear tail can influence activity and interaction with the bacterial membrane. rsc.org For example, studies have explored replacing amino acids at specific positions within the ring and tail to understand their contribution to antimicrobial potency and toxicity. acs.org

Elucidation of Structure-Activity Relationships for Colistin (Sulfate) and its Derivatives

Understanding the SAR of colistin and its derivatives is crucial for designing compounds with improved efficacy and reduced toxicity. mdpi.comacs.org The amphipathic nature of polymyxins, with their cationic residues and hydrophobic groups, is critical for their interaction with the bacterial membrane. rsc.org

Correlation Between Structural Modifications and Antimicrobial Potency

Studies have shown that the length and structure of the N-terminal fatty acyl chain significantly influence antimicrobial activity. nih.govresearchgate.net Longer fatty acyl chains (e.g., C9–C14) can increase activity against polymyxin-resistant strains and Gram-positive bacteria, while C10 and C12 derivatives are often most effective against susceptible Gram-negative strains. nih.gov However, the correlation between fatty acyl chain length and activity can vary depending on the bacterial species, potentially due to differences in lipid A composition. nih.gov

Modifications to the amino acid residues within the cyclic peptide and linear tail also impact potency. The presence and positioning of the positively charged diaminobutyric acid (Dab) residues are vital for activity, as they are involved in electrostatic interactions with the negatively charged LPS. rsc.orgmdpi.comacs.org Even minor changes to these amino functionalities can lead to a complete loss of activity. acs.org Replacing specific amino acids, such as D-Leu at position 6 in colistin, affects the hydrophobic domain and can influence membrane interaction. medscape.comnih.gov

Understanding the Impact of Chemical Changes on Membrane Interaction and Resistance Overcoming

Colistin's interaction with the bacterial membrane begins with electrostatic binding to the negatively charged lipid A component of LPS, displacing divalent cations like Ca²⁺ and Mg²⁺. toku-e.commdpi.commdpi.comnih.gov This initial interaction disrupts the outer membrane (OM) integrity. toku-e.commdpi.com The hydrophobic fatty acyl tail and other hydrophobic regions of colistin then insert into the membrane, further disrupting its structure and increasing permeability. nih.govmdpi.comnih.gov

Bacterial resistance to colistin often involves modifications to lipid A that reduce its negative charge, primarily through the addition of cationic groups like phosphoethanolamine (pEtN) and 4-amino-L-arabinose (L-Ara4N). mdpi.commdpi.comnih.govfrontiersin.orgfrontiersin.org These modifications decrease the electrostatic attraction between colistin and LPS, hindering its initial binding and subsequent membrane disruption. mdpi.commdpi.comfrontiersin.org

Chemical modifications to colistin can aim to overcome these resistance mechanisms. For example, increasing the hydrophobicity of polymyxin derivatives by modifying the lipid tail or incorporating unnatural amino acids can strengthen hydrophobic interactions with the bacterial membrane, potentially compensating for weakened electrostatic interactions in resistant strains. rsc.orgacs.org Studies have shown that some polymyxin analogs with modified lipid tails exhibit potent activity against colistin-resistant bacteria. rsc.org Furthermore, understanding how chemical changes affect colistin's ability to permeate both the outer and inner membranes is crucial, as resistance mechanisms can selectively protect the cytoplasmic membrane. microbiologyresearch.orgnih.gov

Rational Design and Development of Novel Colistin (Sulfate)-Based Antimicrobial Compounds

The insights gained from SAR studies inform the rational design of new colistin-based antimicrobial compounds with improved properties. mdpi.comfrontiersin.org This involves designing molecules with specific structural features intended to enhance antimicrobial potency, broaden the spectrum of activity, reduce toxicity, and overcome resistance. researchgate.netrsc.orgacs.org

Rational design strategies include modifying the N-terminal fatty acyl chain to optimize hydrophobic interactions, altering the number or position of cationic centers to modulate electrostatic interactions, and incorporating non-natural amino acids or other chemical moieties to improve membrane penetration or stability. acs.orgnih.govrsc.orgacs.org The aim is to create analogs that can effectively interact with modified LPS in resistant strains or target alternative bacterial pathways. acs.orgmdpi.com

Another approach in rational design is the development of colistin adjuvants – compounds that, while not necessarily antimicrobial on their own, enhance colistin's activity when used in combination. oup.commdpi.comnih.govasm.org These adjuvants can work by various mechanisms, such as inhibiting LPS modification enzymes or disrupting efflux pumps, thereby restoring or increasing bacterial susceptibility to colistin. oup.comasm.orgresearchgate.net Rational design in this area focuses on identifying compounds that can effectively interfere with bacterial resistance mechanisms. oup.comresearchgate.net

The development pipeline for novel colistin-based compounds involves synthesis, in vitro testing against susceptible and resistant bacterial strains, and evaluation of their interaction with bacterial membranes and potential toxicity. researchgate.netrsc.orgacs.org Computational methods, such as virtual screening and docking studies, can also aid in the rational design process by predicting the binding affinity of potential analogs to bacterial targets or resistance-related enzymes. oup.com

Development of Resistance-Modifying Agents and Colistin (Sulfate) Potentiators

The emergence of colistin resistance in Gram-negative bacteria is a complex issue driven by several mechanisms. These include modifications to the lipid A component of lipopolysaccharide (LPS), which reduce the negative charge of the bacterial outer membrane and hinder colistin binding. Such modifications can result from mutations in chromosomal genes like pmrA, pmrB, and phoPQ, or the acquisition of plasmid-encoded mobile colistin resistance (mcr) genes, particularly mcr-1 mdpi.compreprints.orgfrontiersin.org. Other mechanisms involve alterations in outer membrane permeability, the action of efflux pumps, and heteroresistance mdpi.compreprints.org.

In response to these resistance mechanisms, various strategies are being explored to potentiate colistin's activity and overcome resistance. These approaches often involve combining colistin with other agents that can disrupt resistance mechanisms or enhance colistin's access to its target.

Antibiotic Combination Therapy: Combining colistin with other antibiotics is a proposed strategy to combat MDR A. baumannii and other resistant pathogens mdpi.compreprints.org. While some hydrophobic antibiotics conventionally active against Gram-positive bacteria, such as rifampicin (B610482) and macrolides, have shown promise against Gram-negative pathogens in the presence of colistin or other outer membrane-disrupting compounds, further research is needed mdpi.com.

Adjuvant Treatment: Adjuvants are non-antibiotic molecules that can boost the effectiveness of antibiotics like colistin mdpi.compreprints.org. These agents can restore colistin sensitivity by abrogating or reducing lipid A modification through the reduction of mcr and pmrAB/phoPQ gene expression dovepress.com. Small molecules (SMs) have been identified that potentiate colistin activity and attenuate the development of colistin resistance by downregulating the expression of genes like pmrCAB and pmrH tandfonline.com.

Several compounds have been investigated for their adjuvant potential with colistin:

Anthelmintic Drugs: Drugs used for anthelmintic purposes, including niclosamide, closantel, and oxyclozanide, have demonstrated the ability to restore colistin activity against colistin-resistant Gram-negative bacteria when used in combination with colistin mdpi.com. Niclosamide, specifically, has been shown to synergize with colistin and reverse resistance in Gram-negative bacilli mdpi.com.

Auranofin: This anti-rheumatic drug has shown significant synergistic activity with colistin against colistin-resistant Gram-negative bacteria, including mcr-positive strains, in both in vitro and in vivo studies frontiersin.org. The combination resulted in more significant cellular structural alterations compared to either drug alone and improved survival rates in mouse infection models frontiersin.org.

Natural Compounds and Derivatives:

Equisetin (B570565): Isolated from a marine sponge-associated fungal strain, equisetin acts synergistically with colistin to kill various MDR Gram-negative bacteria, including colistin-resistant strains mdpi.com. This combination enhances colistin activity and reduces its cytotoxicity mdpi.com. Equisetin combined with colistin boosts the accumulation of reactive oxygen species (ROS) in E. coli, and this combination has shown promise in Galleria mellonella infection models mdpi.com.

Bavachin (B190654): Extracted from Psoraleae Fructus, bavachin combined with colistin demonstrated excellent synergistic activity against Gram-negative bacteria, including a reduction in bacterial biofilm formation and inhibition of mcr-1 transcription mdpi.com. This combination increased survival rates in Galleria mellonella and mouse models mdpi.com.

Cinnamaldehyde and Baicalin: These major active constituents of Cinnamomum and Scutellaria, respectively, have shown the ability to partially or fully reverse resistance to colistin in Enterobacterales and A. baumannii strains at nontoxic concentrations nih.gov. Their combinations with colistin exhibited bactericidal or synergistic effects, potentially linked to bacterial cell wall damage and increased permeability nih.gov.

Eugenol: This compound with a phenolic hydroxyl structure has been shown to synergistically interact with colistin and enhance its antimicrobial activity against colistin-resistant E. coli strains mdpi.com.

Farnesol: This compound has been identified as a potential adjuvant for colistin against Acinetobacter baumannii, increasing the sensitivity of colistin-resistant strains to colistin, possibly by disrupting the outer membrane mdpi.com.

Guanidine (B92328) Derivatives: Guanidine-containing compounds are being explored for their antibacterial activity against drug-resistant bacteria researchgate.net. Isopropoxy benzene (B151609) guanidine (IBG), a novel guanidine compound, not only shows activity against Gram-positive bacteria but also restores the sensitivity of Gram-negative bacteria to colistin as an adjuvant researchgate.net. A non-cytotoxic guanidine derivative of silver, AD-L@Ag(0) nano-formulation, has also shown the ability to potentiate colistin in MDR A. baumannii at sub-MIC concentrations frontiersin.orgnih.gov.

Oxethazaine (B1677858): This FDA-approved agent has been found to effectively enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens frontiersin.org. Oxethazaine improves colistin's ability to disrupt bacterial outer and cytoplasmic membrane permeability and triggers the accumulation of reactive oxygen species frontiersin.org.

Tavaborole (B1682936): Approved as an antifungal agent, tavaborole has also demonstrated potent activity against both standard and MDR clinical strains of A. baumannii and restores colistin activity mdpi.com.

Drug Repurposing: Identifying new therapeutic uses for existing drugs is another potential approach to treat resistant infections mdpi.compreprints.org. Several existing drugs have been investigated for their synergistic effects with colistin.

Antimicrobial Peptides and Nanotechnology: Antimicrobial peptides and nanoparticles are also being explored as strategies to combat colistin-resistant bacteria mdpi.compreprints.org. For instance, a combination of low concentrations of colistin and selenium nanoparticles significantly decreased bacterial load in A. baumannii mdpi.com. Alginate nanoparticles have also been shown to enhance colistin's antibacterial activity mdpi.com.

Data Table:

Adjuvant/PotentiatorMechanism/EffectBacterial Species/Resistance Mechanism TargetedResearch Findings
NiclosamideSynergistic interaction, reverses resistanceGram-negative bacilli, Colistin-resistant A. baumanniiRestores colistin activity in combination mdpi.com. Synergizes with colistin mdpi.com.
AuranofinSynergistic activity, causes cellular structural alterations, enhances therapeutic effectivenessColistin-resistant Gram-negative bacteria (mcr-positive strains included)Significant synergy in vitro and in vivo frontiersin.org. Improved survival and reduced bacterial loads in mouse models frontiersin.org.
EquisetinSynergistic activity, enhances membrane permeability, boosts ROS accumulationMDR Gram-negative bacteria (including colistin-resistant strains), E. coliKills various MDR Gram-negative bacteria synergistically mdpi.com. Effective in Galleria mellonella infection models mdpi.com.
BavachinSynergistic activity, reduces biofilm formation, improves membrane disruption, inhibits mcr-1 transcriptionMDR Gram-negative bacteriaExcellent synergistic activity mdpi.com. Increased survival in Galleria mellonella and mouse models mdpi.com.
Cinnamaldehyde and BaicalinReverse colistin resistance, potentially via cell wall damage and increased permeabilityEnterobacterales, A. baumannii (colistin-resistant strains)Partially or fully reverse resistance nih.gov. Bactericidal or synergistic effects in combinations nih.gov.
EugenolSynergistic interaction, enhances antimicrobial activityColistin-resistant E. coliSynergistically interacts with colistin mdpi.com.
FarnesolIncreases sensitivity, potentially by disrupting outer membraneAcinetobacter baumannii (colistin-resistant strains)Increases sensitivity of resistant strains mdpi.com. Potential adjuvant mdpi.com.
Isopropoxy benzene guanidine (IBG)Restores sensitivity, synergistic antibacterial effectGram-negative bacteria (as an adjuvant), MDR Gram-positive bacteriaRestores sensitivity of Gram-negative bacteria to colistin researchgate.net. Synergistic effect with colistin researchgate.net.
AD-L@Ag(0) (Guanidine derivative of silver nano-formulation)Potentiates colistin activity, potentially by disrupting outer membraneMDR A. baumannii (colistin-resistant strains)Potentiates colistin at sub-MIC concentrations frontiersin.orgnih.gov. Significantly decreased bacterial growth and viability in combination frontiersin.orgnih.gov.
OxethazaineEnhances membrane permeability (outer and cytoplasmic), triggers ROS accumulationmcr-positive and -negative pathogens, MDR E. coliEffectively enhances colistin activity frontiersin.org. Rescued therapeutic effect in animal infection models frontiersin.org.
TavaboroleRestores colistin activityA. baumannii (standard and MDR clinical strains)Restores colistin activity mdpi.com. Potent activity against resistant strains mdpi.com.
Selenium NanoparticlesSynergistic effectA. baumanniiCombination with low-concentration colistin decreased bacterial load mdpi.com.
Alginate NanoparticlesEnhances antibacterial activityE. coliEnhanced colistin's antibacterial activity mdpi.com.

Further clinical trials are necessary to confirm the efficacy and broaden the clinical applications of these promising strategies mdpi.compreprints.org. Ongoing research is crucial to identify the most effective therapeutic approaches for managing infections caused by colistin-resistant pathogens mdpi.compreprints.org.

Future Research Directions and Unresolved Challenges

Strategies to Mitigate the Emergence and Spread of Colistin (B93849) (Sulfate) Resistance

The emergence and spread of colistin resistance pose a significant threat to its continued efficacy as a last-line antibiotic. Research efforts are focused on developing strategies to combat this growing problem. Key mechanisms of resistance include modifications to the lipid A component of lipopolysaccharide (LPS), often mediated by chromosomal mutations in genes like pmrCAB and phoPQ, or the acquisition of plasmid-borne mcr genes. mdpi.compreprints.orgnih.gov Other mechanisms involve alterations in outer membrane permeability, efflux pumps, and heteroresistance. researchgate.netpreprints.org

Future research aims to explore and implement multifaceted approaches, including:

Antibiotic Combination Therapy: Investigating synergistic combinations of colistin with other antibiotics or non-antibiotic molecules to enhance its activity and potentially overcome resistance mechanisms. researchgate.netnih.gov Combinations like meropenem (B701) and colistin have shown synergistic effects against resistant Gram-negative bacteria. nih.gov

Adjuvants and Potentiators: Developing compounds that can restore or enhance colistin's activity in resistant strains. researchgate.net

Repurposing Existing Drugs: Identifying currently approved drugs that, when used in combination with colistin, can resensitize resistant bacteria. researchgate.netnih.gov

Novel Antimicrobial Agents: Exploring alternative therapeutic modalities such as antimicrobial peptides, nanotechnology-based delivery systems, photodynamic therapy, CRISPR/Cas systems, and phage therapy as potential strategies to bypass or combat colistin resistance. researchgate.netpreprints.orgnih.gov

Enhanced Surveillance and Stewardship: Implementing stricter infection control measures and antimicrobial stewardship programs to monitor the prevalence of resistance and optimize colistin use. preprints.orgresearchgate.netnih.govresearchgate.net Detecting resistant genes in critical cases is emphasized to avoid inappropriate antibiotic use. iijls.com

Understanding the genetic mechanisms underlying colistin resistance, including the role of two-component systems and efflux pumps, is crucial for developing targeted interventions. nih.govnih.gov Future genomic research on a wider range of pathogens is needed to understand the prevalence of different resistance mechanisms across various regions. nih.gov

Development of Advanced Analytical and Diagnostic Tools for Colistin (Sulfate) and Resistance Genes

Accurate and rapid detection of colistin resistance is essential for guiding treatment decisions and controlling the spread of resistant strains. Current methods for colistin susceptibility testing have limitations, and there is a need for improved analytical and diagnostic tools.

Broth microdilution (BMD) is considered the gold standard for determining colistin Minimum Inhibitory Concentrations (MICs), but it is time-consuming and may not be suitable for routine clinical use. medrxiv.orgjmsronline.comnih.govmjima.org Other phenotypic methods like agar-based tests (e.g., ChromAgar Col-APSE, SuperPolymyxin, ChromID Colistin R) and automated systems have shown variable performance and may have methodological issues. medrxiv.orgjmsronline.comnih.govmjima.org

Molecular methods, such as PCR, LAMP, and whole-genome sequencing (WGS), are valuable for detecting known mobile colistin resistance (mcr) genes. medrxiv.orgmjima.orgam-diagnostics.co.uk However, these methods primarily detect acquired resistance genes and may not identify resistance arising from chromosomal mutations. who.int The diversity of mcr gene variants (currently mcr-1 to mcr-10) necessitates comprehensive detection strategies. medrxiv.orgpreprints.org

Future research directions include:

Improved Phenotypic Tests: Developing faster, more reliable, and easy-to-implement phenotypic tests that can accurately determine colistin susceptibility, particularly for detecting low-level resistance conferred by mcr genes. medrxiv.orgnih.gov Rapid tests like the Rapid Polymyxin (B74138) NP test and Rapid ResaPolymyxin NP test show promise for initial screening. medrxiv.org

Advanced Molecular Diagnostics: Developing multiplex PCR assays or other molecular techniques capable of simultaneously detecting a broader range of mcr genes and relevant chromosomal mutations. who.int

Integrated Diagnostic Approaches: Implementing multimodal strategies that combine selective agar (B569324) plates for screening with PCR-based methods for confirming the presence of mcr genes. preprints.orgwho.int

Rapid Culture-Based Testing: Innovating rapid culture-based methods to accelerate the identification of resistant strains. preprints.org

Improved Automated Systems: Enhancing automated antimicrobial susceptibility testing (AST) systems to improve the accuracy, throughput, and speed of colistin resistance testing. preprints.orgmjima.org

Analytical Methods for Colistin Quantification: Developing sensitive and accurate analytical methods, such as UHPLC-MS/MS, for quantifying colistin levels in biological matrices to support pharmacokinetic/pharmacodynamic studies and therapeutic drug monitoring. mdpi.comresearchgate.netresearchgate.netdovepress.comuio.noresearchgate.net Challenges remain in ensuring the stability of colistimethate sodium and its conversion to colistin in samples. researchgate.net

Interactive Table 1: Comparison of Selected Colistin Resistance Detection Methods

MethodTypePrincipleAdvantagesLimitations
Broth Microdilution (BMD)PhenotypicDetermines MIC by bacterial growth in varying antibiotic concentrations.Gold standard for MIC determination. medrxiv.orgnih.govmjima.orgTime-consuming, not ideal for routine use, methodological issues. medrxiv.orgnih.govmjima.org
Agar-Based MethodsPhenotypicGrowth on agar containing colistin.Can be used for screening. medrxiv.orgwho.intVariable performance, may miss low-level resistance. medrxiv.orgmjima.org
Rapid Polymyxin NP TestPhenotypicBiochemical colorimetric test detecting bacterial growth in presence of colistin.Rapid results. medrxiv.orgPrimarily for screening, may require further confirmation. medrxiv.org
PCRMolecularAmplifies specific resistance genes (e.g., mcr).Detects known resistance genes, high sensitivity and specificity. medrxiv.orgmjima.orgam-diagnostics.co.ukLimited to known genes, does not determine MIC, expensive for routine use. medrxiv.orgmjima.org
Whole-Genome Sequencing (WGS)MolecularDetermines entire bacterial genome sequence.Identifies known and potentially novel resistance genes/mutations. nih.govRequires expertise and infrastructure, data analysis can be complex. nih.gov

Exploration of Colistin (Sulfate) as a Chemical Probe for Fundamental Membrane Biology

Colistin's mechanism of action primarily involves disrupting the bacterial cell membrane, particularly by interacting with LPS in the outer and inner membranes. mdpi.commdpi.comnih.govelifesciences.orgfrontiersin.orgnih.gov It binds to the negatively charged phosphate (B84403) groups of lipid A, displacing divalent cations like Ca²⁺ and Mg²⁺, which destabilizes the membrane. mdpi.comnih.gov Colistin can also insert its fatty acid portion into the membrane, further compromising its integrity. mdpi.com While the interaction with the outer membrane is well-established, the precise mechanisms by which colistin traverses the outer membrane and disrupts the inner membrane are still being investigated. elifesciences.orgnih.gov Recent studies suggest colistin targets LPS in the cytoplasmic membrane, leading to membrane permeabilization and cell lysis. elifesciences.org

Exploring colistin as a chemical probe can provide valuable insights into fundamental aspects of bacterial membrane biology, including:

LPS Structure and Function: Utilizing colistin and its derivatives to probe the role of LPS in membrane stability, permeability, and interaction with the external environment. mdpi.comnih.gov

Membrane Dynamics and Disruption: Studying how colistin interacts with and disrupts the lipid bilayer, including the formation of pores and the displacement of essential cations. mdpi.comnih.gov

Transport Mechanisms: Investigating how colistin crosses the outer membrane and reaches the inner membrane. elifesciences.org

Role of Metabolic Activity: Understanding how bacterial metabolic activity influences colistin's ability to disrupt the outer membrane and exert lethal effects. biorxiv.org Studies show that polymyxin B-mediated outer membrane disruption is dependent on metabolic activity. biorxiv.org

Interaction with Other Membrane Components: Examining potential interactions of colistin with other membrane proteins or lipids beyond LPS.

Membrane Stress Responses: Using colistin to induce membrane stress and study the bacterial defense mechanisms and regulatory pathways involved.

Further research using advanced imaging techniques, molecular dynamics simulations, and genetic approaches can help to fully elucidate colistin's complex interactions with bacterial membranes at an atomic level. rsc.org

Sustainable Production and Environmental Management of Colistin (Sulfate)

The increasing use of colistin, particularly in veterinary medicine, has raised concerns about its environmental impact and the potential for the development and spread of resistance genes in the environment. nih.govnih.gov Sustainable production methods and effective environmental management strategies are crucial to mitigate these risks.

Research in this area should focus on:

Optimizing Production Processes: Developing more efficient and environmentally friendly methods for the industrial production of colistin (sulfate), potentially through optimized fermentation processes or alternative synthesis routes.

Minimizing Environmental Release: Implementing strategies to reduce the release of colistin and colistin-resistant bacteria into the environment from manufacturing facilities, agricultural runoff, and wastewater treatment plants.

Monitoring Environmental Prevalence: Developing sensitive analytical methods to monitor colistin concentrations and the presence of mcr genes in various environmental compartments, such as soil, water, and animal waste.

Assessing Environmental Impact: Studying the ecological impact of colistin and resistant bacteria on environmental microbial communities and the potential for horizontal gene transfer of resistance determinants in these settings.

Developing Bioremediation Strategies: Exploring methods for the bioremediation or degradation of colistin in contaminated environments.

Promoting Responsible Use: Encouraging responsible use of colistin in both human and veterinary medicine through educational programs and regulatory measures to reduce selective pressure for resistance.

Addressing the environmental aspects of colistin use is critical for preserving its long-term efficacy and preventing the environment from acting as a reservoir for resistance.

Discovery and Design of Next-Generation Polymyxin Analogs with Enhanced Profiles

The limitations of existing polymyxins, primarily nephrotoxicity and the emergence of resistance, have driven the search for next-generation polymyxin analogs with improved therapeutic profiles. acs.orgtandfonline.comnih.govnih.gov Medicinal chemistry efforts are focused on designing molecules with reduced toxicity, enhanced efficacy against resistant strains, and potentially novel mechanisms of action. acs.orgtandfonline.comnih.govmdpi.com

Strategies for designing improved polymyxin analogs include:

Structural Modifications: Modifying the N-terminal fatty acyl group, the cyclic peptide ring, or the linear portion of the polymyxin structure to alter properties like membrane interaction, stability, and toxicity. acs.orgnih.govfrontiersin.org For example, modifications to the diaminobutyric acid (Dab) residues have shown promise in reducing cytotoxicity. acs.orgnih.govfrontiersin.org

Prodrug Strategies: Developing prodrugs that are less toxic than the active compound but are converted to the active form at the site of infection. mdpi.comfrontiersin.org

Soft Drug Design: Designing analogs that are metabolically labile and are quickly inactivated after exerting their therapeutic effect, potentially reducing systemic toxicity. mdpi.com

Targeting Resistance Mechanisms: Designing analogs that can overcome specific resistance mechanisms, such as those mediated by mcr genes or lipid A modifications.

Computational Design and Chemical Biology: Utilizing computational modeling and chemical biology approaches to predict the interaction of analogs with bacterial membranes and guide the design of novel compounds with desired properties. rsc.org

Several novel polymyxin analogs are currently in preclinical or early clinical development, such as SPR206, QPX9003, and MRX-8, which aim to address the limitations of colistin and polymyxin B. acs.orgnih.govmdpi.comfrontiersin.orgunimelb.edu.au Continued research and development in this area are essential to provide effective alternatives for treating infections caused by highly resistant Gram-negative bacteria.

Interactive Table 2: Examples of Next-Generation Polymyxin Analogs in Development

AnalogDeveloper/InstitutionApproachStatus/Notes
SPR206Spero PharmaceuticalsP1 truncated analog with optimized N-terminal acyl group and P3 substitution. acs.orgIn clinical trials, showed improved balance of potency, toxicity, and kidney exposure in preclinical studies. acs.orgfrontiersin.org
QPX9003Shionogi (QPEX Biopharma)Full-length polymyxin E analog with modified N-terminal acyl group and P3 substitution. acs.orgIn clinical trials, showed promising safety and efficacy against lung infections in preclinical studies. acs.orgunimelb.edu.au
MRX-8MicuRx PharmaceuticalsMetabolically labile polymyxin B analog (soft drug design). acs.orgmdpi.comIn investigational new drug (IND)-enabling studies, aims for in vivo detoxification. acs.orgmdpi.comfrontiersin.org
FADDI-287Monash UniversityDesigned using chemical biology and computational approach. rsc.orgShowed improved in vitro antibacterial activity against A. baumannii. rsc.org

Q & A

Q. What experimental protocols are recommended for determining the minimum inhibitory concentration (MIC) of colistin sulfate against multidrug-resistant Gram-negative bacteria?

  • Methodological Answer : Use broth microdilution as per CLSI/EUCAST guidelines, ensuring cation-adjusted Mueller-Hinton broth and standardized inoculum preparation. Validate results with quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853). Include polymyxin B nonapeptide to distinguish intrinsic resistance in Burkholderia spp. .

Q. How can researchers address discrepancies in colistin nephrotoxicity rates (0–58%) across clinical studies?

  • Methodological Answer : Standardize toxicity criteria (e.g., RIFLE or KDIGO definitions) and adjust for confounders like baseline renal function, concomitant nephrotoxic drugs, and CMS-to-colistin conversion rates. Use pharmacokinetic (PK) monitoring to correlate plasma colistin levels with toxicity markers (e.g., serum creatinine) .

Q. What analytical techniques are validated for quantifying colistin sulfate in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with post-column derivatization and alkaline mobile phases (pH 11) achieves optimal separation of colistin A/B. Validate accuracy (85–115%), precision (CV <15%), and lower limits of quantification (LLOQ: 0.1 µg/mL) using spiked plasma/urine samples .

Advanced Research Questions

Q. How do heteroresistant subpopulations influence colistin susceptibility testing, and how can they be reliably detected?

  • Methodological Answer : Perform population analysis profiling (PAP) by plating bacterial cultures on agar with incremental colistin concentrations (0–256 µg/mL). Define heteroresistance as ≥1% subpopulation growth at ≥4× MIC. Confirm with whole-genome sequencing to identify mcr or pmrAB mutations .

Q. What PK/PD models best predict colistin efficacy in critically ill patients undergoing continuous renal replacement therapy (CRRT)?

  • Methodological Answer : Develop a two-compartment model integrating CRRT parameters (e.g., effluent rate, filter type) and colistin’s non-renal clearance. Optimize dosing using Monte Carlo simulations to achieve AUC/MIC >60 for Acinetobacter baumannii. Validate with therapeutic drug monitoring (TDM) .

Q. How do electrostatic interactions between colistin and lipid membranes affect tissue distribution in vivo?

  • Methodological Answer : Use radiolabeled colistin (³H/¹⁴C) to measure binding in lung, kidney, and liver tissues. Apply physiologically based PK (PBPK) modeling to simulate tissue-to-plasma ratios. Compare with MALDI imaging for spatial distribution analysis .

Data Contradiction & Validation

Q. Why do colistin plasma levels vary significantly in critically ill patients despite standardized dosing?

  • Methodological Answer : Account for variables like albumin binding (40–90%), fluid overload (↑ volume of distribution), and CMS hydrolysis variability. Use Bayesian forecasting with sparse TDM data to individualize dosing .

Q. How can conflicting in vitro-in vivo efficacy data for colistin-resistant Enterobacteriaceae be resolved?

  • Methodological Answer : Combine time-kill assays (in vitro) with hollow-fiber infection models (HFIM) mimicking human PK. Assess resistance emergence via genomic and transcriptomic profiling after prolonged exposure .

Innovative Formulations & Delivery

Q. What nanotechnology approaches improve colistin’s pulmonary bioavailability in inhalable formulations?

  • Methodological Answer : Develop liposomal colistin with PEGylation to enhance alveolar macrophage uptake. Test aerosol performance using next-generation impactors (NGI) and compare lung deposition via gamma scintigraphy in animal models .

Q. How can precision livestock management (PLM) systems optimize colistin use in agriculture while mitigating resistance?

  • Methodological Answer : Integrate sensor-derived health data (e.g., body temperature, feeding patterns) with machine learning algorithms to trigger targeted colistin administration. Monitor resistance genes (mcr-1) in farm microbiomes via metagenomics .

Tables for Key Methodological Parameters

Parameter Recommended Value Evidence
MIC Testing Temperature35°C ± 2°C
HPLC LLOQ0.1 µg/mL (plasma/urine)
PK Target (AUC/MIC)>60 for A. baumannii
Heteroresistance Threshold≥1% subpopulation at ≥4× MIC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.